molecular formula C12H15ClO2 B1215680 Methyl 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 104486-05-7

Methyl 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No.: B1215680
CAS No.: 104486-05-7
M. Wt: 226.7 g/mol
InChI Key: YLOVJTBYAMJJPN-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a chlorophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorophenyl)-3-methylbutanoate typically involves the esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(4-chlorophenyl)-3-methylbutanoic acid or 2-(4-chlorophenyl)-3-methylbutanone.

    Reduction: Formation of 2-(4-chlorophenyl)-3-methylbutanol or 2-(4-chlorophenyl)-3-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-(4-bromophenyl)-3-methylbutanoate
  • Methyl 2-(4-fluorophenyl)-3-methylbutanoate
  • Methyl 2-(4-methylphenyl)-3-methylbutanoate

Comparison: Methyl 2-(4-chlorophenyl)-3-methylbutanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOVJTBYAMJJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908996
Record name Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104486-05-7, 86618-06-6
Record name Methyl 2-(4-chlorophenyl)-3-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chlorophenyl)-3-methylbutanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Preparation of (2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid. To a solution of commercial 2-(4-chlorophenyl)-3-methylbutyric acid (1 g, 4.7 mmol) in CH3OH (10 mL), few drops of conc. H2SO4 were added, and the resulting mixture was left stirring at room temperature overnight. After solvent evaporation under vacuum, CH2Cl2 (10 mL) and H2O (10 mL) were added; the two phases were separated and the organic one dried over Na2SO4, filtered and evaporated under vacuum to give the intermediate methyl 2-(4-chlorophenyl)-3-methylbutanoate as an oily residue (quantitative yield). This intermediate was transformed in the related methyl 2-(4-hydroxyphenyl)-3-methylbutanoate according a known procedure3: a mixture of methyl 2-(4-chlorophenyl)-3-methylbutanoate (1.06 g, 4.7 mmol), 60% sodium hydride (0.56 g, 14.1 mmol) and H2O (85 μL, 4.7 mmol) was heated to 45° C. while kept at argon atmosphere for 3 days (1H-NMR analysis). The solvent was evaporated and the residue diluted with EtOAc and washed with 1N HCl (2×5 mL); the solvent was evaporated under vacuum and the crude residue was purified by flash chromatography (CHCl3/CH3OH 85:15) to give the pure intermediate as an oil (0.75 g, 77% yield). 1H-NMR (CDCl3) δ 7.18 (d, 2H, J=7 Hz), 6.82 (d, 2H, J=7 Hz), 5.75 (bs, 1H, OH), 3.70 (s, 3H), 3.15 (d, 1H, J=14 Hz), 2.55 (m, 1H), 1.10 (d, 3H, J=7 Hz), 0.72 (d, 3H, J=7 Hz). The steps of insertion of the triflate group and the following hydrolysis were performed as described1 and 3-methyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]butanoic acid was obtained as a colourless oil (0.91 g, 78% yield calculated from the 4-hydroxy methyl ester derivative). The optical resolution was performed as described.4 (2R)-3-methyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]butanoic acid (0.32 g, 35% yield) was obtained as a white solid. [α]D25 (c=1, CH3OH): −50°; 1H-NMR (CDCl3) δ 7.55 (d, 2H, J=7 Hz), 7.25 (d, 2H, J=7 Hz), 3.15 (d, 1H, J=14 Hz), 2.55 (m, 1H), 1.10 (d, 3H, J=7 Hz), 0.72 (d, 3H, J=7 Hz).
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(2R)-3-methyl-2-[4(trifluoromethylsllfonyloxy)phenyl]butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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